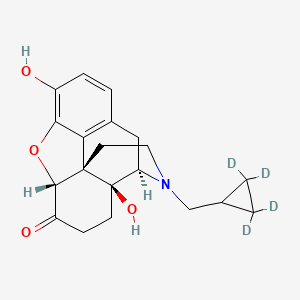
4-甲基-3-(吡咯烷-3-基)吡啶
描述
4-Methyl-3-(pyrrolidin-3-yl)pyridine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-3-(pyrrolidin-3-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-(pyrrolidin-3-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
镇痛和镇静剂
“4-甲基-3-(吡咯烷-3-基)吡啶”衍生物因其作为镇痛和镇静剂的潜力而被广泛研究。该化合物的结构使其能够与多种生物靶标相互作用,这些靶标可以调节疼痛感知并诱导镇静。 这使其成为开发新的疼痛管理疗法的宝贵候选药物,特别是对于可能对传统止痛药反应不佳的患者 .
抗糖尿病活性
研究表明,“4-甲基-3-(吡咯烷-3-基)吡啶”的某些衍生物可以显着降低血糖水平。 该特性对于预防和治疗与血浆血糖升高相关的疾病(如1型糖尿病、肥胖相关糖尿病、糖尿病血脂异常和心血管疾病)特别有益 .
抗分枝杆菌特性
该化合物在治疗分枝杆菌感染方面显示出希望。其结构构型使其能够抑制分枝杆菌的生长,分枝杆菌是结核病的致病菌。 鉴于对现有抗分枝杆菌药物的耐药性不断上升,这种应用至关重要 .
抗病毒用途
“4-甲基-3-(吡咯烷-3-基)吡啶”衍生物已证明具有抗病毒活性,包括对HIV-1的作用。 通过抑制特定酶或干扰病毒复制机制,这些化合物可以作为新型抗病毒药物的基础 .
抗肿瘤和抗癌潜力
该化合物的衍生物已被发现具有抗癌活性。它们通过抑制拓扑异构酶I起作用,拓扑异构酶I是一种对快速分裂细胞(如癌细胞)中DNA复制至关重要的酶。 这种抑制可以阻止癌细胞增殖,并可以整合到癌症治疗方案中 .
神经系统疾病
有证据表明,“4-甲基-3-(吡咯烷-3-基)吡啶”可用于治疗神经系统疾病。 其能够穿过血脑屏障并与中枢神经系统靶标相互作用,使其成为治疗认知障碍和神经退行性疾病的潜在疗法 .
心血管应用
由于其对血糖水平的影响和潜在的脂质调节作用,“4-甲基-3-(吡咯烷-3-基)吡啶”可能对治疗心血管疾病有益。 它可能有助于控制高脂血症和高血压等心脏病的危险因素 .
药代动力学增强
已对“4-甲基-3-(吡咯烷-3-基)吡啶”的一些衍生物的药代动力学特性进行了评估。 这些研究旨在了解机体如何吸收、分布、代谢和排泄这些化合物,这对于开发有效且安全的药物至关重要 .
作用机制
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by target selectivity .
Mode of Action
The presence of the pyrrolidine ring in a molecule can contribute to the stereochemistry of the molecule and increase three-dimensional (3d) coverage due to the non-planarity of the ring . This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine and its derivatives have been associated with diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It is known that the storage temperature for this compound is 4 degrees celsius .
生化分析
Biochemical Properties
4-Methyl-3-(pyrrolidin-3-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of enzymatic functions .
Cellular Effects
The effects of 4-Methyl-3-(pyrrolidin-3-yl)pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes, thereby altering the production of proteins involved in critical cellular functions. Additionally, it can impact metabolic pathways, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 4-Methyl-3-(pyrrolidin-3-yl)pyridine exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. This compound may also interact with DNA or RNA, influencing gene expression. The binding interactions can lead to conformational changes in the target molecules, thereby altering their function and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-3-(pyrrolidin-3-yl)pyridine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 4-Methyl-3-(pyrrolidin-3-yl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
4-Methyl-3-(pyrrolidin-3-yl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and the levels of metabolites. The compound can modulate the activity of key enzymes, leading to changes in the production and utilization of metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 4-Methyl-3-(pyrrolidin-3-yl)pyridine within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells. These transport mechanisms are essential for understanding how the compound reaches its target sites and exerts its effects .
Subcellular Localization
The subcellular localization of 4-Methyl-3-(pyrrolidin-3-yl)pyridine is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
4-methyl-3-pyrrolidin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-2-4-12-7-10(8)9-3-5-11-6-9/h2,4,7,9,11H,3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZPAJFGBAJRSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


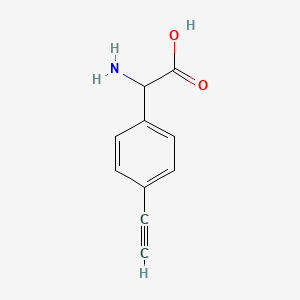
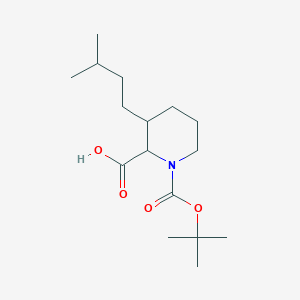

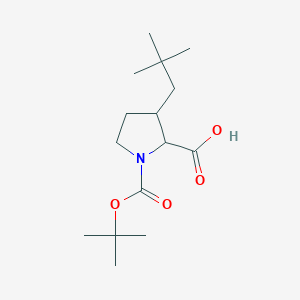
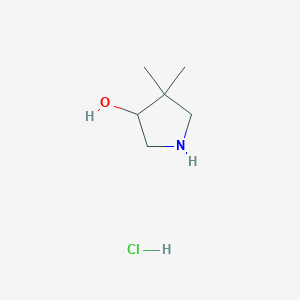
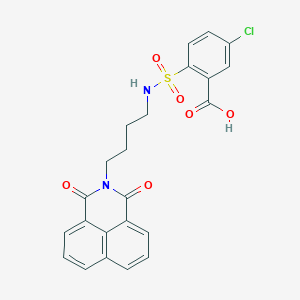
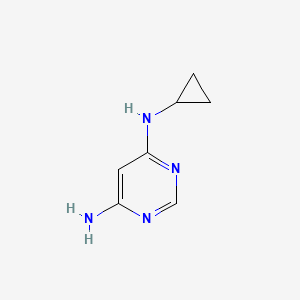
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enoic acid](/img/structure/B1469905.png)
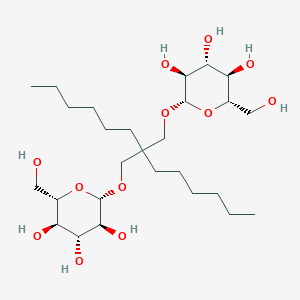
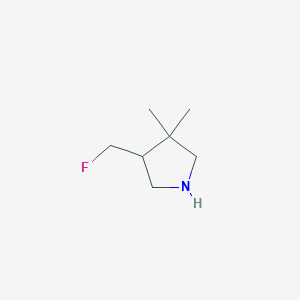
![1-[(propylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469915.png)
![1-[(diethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469916.png)
